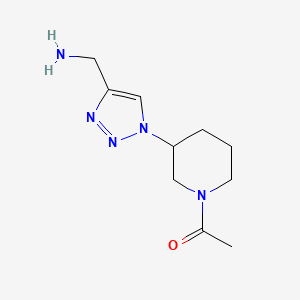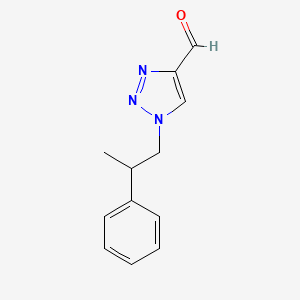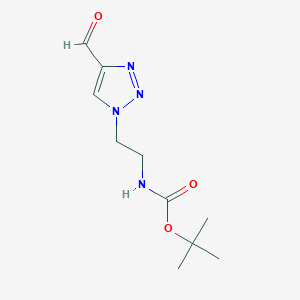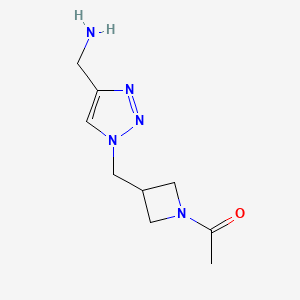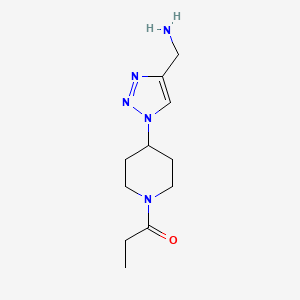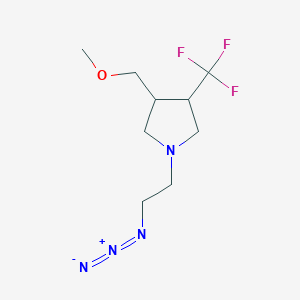
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine is a complex organic compound characterized by its unique structural features, including an azidoethyl group, a methoxymethyl group, and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The azidoethyl group can be introduced through nucleophilic substitution reactions, while the methoxymethyl and trifluoromethyl groups are added through specific reagents and reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the azido group makes it particularly reactive in click chemistry reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions involving this compound can yield a variety of products, including amides, esters, and other functionalized pyrrolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound's azido group makes it useful in bioconjugation and labeling studies.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it valuable in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. In bioconjugation, for example, the azido group can react with alkyne-functionalized molecules through a click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling biomolecules.
Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In drug development, it may target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine is unique due to its combination of functional groups. Similar compounds include:
1-(2-Azidoethyl)-3-(methoxymethyl)pyrrolidine: Lacks the trifluoromethyl group.
1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidine: Lacks the methoxymethyl group.
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine: Lacks the azidoethyl group.
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-6-7-4-16(3-2-14-15-13)5-8(7)9(10,11)12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPBCLQDNOEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


